1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea is a compound characterized by the presence of a thiophene ring, a benzyl group, and a urea moiety. This compound is part of a larger class of thiophene derivatives known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry. Its systematic name reflects its structure, which includes an ethyl group attached to the urea nitrogen and a thiophene-substituted benzyl moiety.
This compound can be classified as a thiourea derivative, which encompasses a wide range of compounds that exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The synthesis of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 2-(thiophen-3-yl)benzylamine with ethyl isocyanate, making it a valuable building block in organic synthesis .
The synthesis of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea generally follows these steps:
The efficiency of this synthesis can be enhanced through optimization of various parameters such as temperature, pressure, and solvent choice. In industrial settings, continuous flow reactors may be employed to improve yield and scalability.
1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea can participate in several types of chemical reactions:
The mechanism of action for 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea often involves its interaction with biological targets at the molecular level. For instance:
1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea typically exhibits the following physical properties:
The chemical properties include:
1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea has numerous scientific applications:
Systematic IUPAC Name: 1-Ethyl-3-[(2-(thiophen-3-yl)phenyl)methyl]urea definitively classifies this compound within the urea superfamily. The name precisely reflects its three core structural elements: 1) The urea backbone (N–C(=O)–N), 2) An ethyl substituent on one nitrogen atom (N-ethyl), and 3) An ortho-substituted benzyl group attached to the adjacent nitrogen, where the benzyl ring carries a thiophen-3-yl moiety at the 2-position [1].
Molecular Formula: C₁₄H₁₆N₂OS confirms an atomic composition of 14 carbon, 16 hydrogen, 2 nitrogen, 1 oxygen, and 1 sulfur atoms. This yields a precise molecular weight of 260.36 g/mol, as determined via mass spectrometry [1].
Structural Classification: This compound belongs to two distinct medicinal chemistry categories:
Table 1: Core Substituents Defining the Urea Scaffold
Urea Nitrogen Position | Substituent Group | Key Structural Features |
---|---|---|
N1 | Ethyl (C₂H₅–) | Linear alkyl chain enhancing lipophilicity |
N3 | (2-(Thiophen-3-yl)phenyl)methyl | Benzyl linker with ortho-fused thiophene ring |
Canonical SMILES Representation: CCNC(=O)NCC1=CC=CC=C1C2=CSC=C2 encodes the atomic connectivity: Ethylamine–N–C(=O)–N–CH₂–Phenyl(2-Thiophene) [1]. The InChIKey (JXYUIUONPBDHNS-UHFFFAOYSA-N) provides a unique, hashable identifier for database searches [1]. X-ray crystallography of analogous urea derivatives (e.g., 1,1-dimethyl-3-(2-phenylethyl)urea) reveals planar urea carbonyl groups with typical C=O bond lengths of 1.230 Å and N–C(=O) bond lengths averaging 1.355 Å. Intermolecular N–H···O hydrogen bonding (N···O distance: ~2.85 Å; angle: ~152°) stabilizes crystal packing, suggesting potential biomolecular recognition motifs .
The fusion of thiophene and benzyl moieties creates a pharmacophore with exceptional versatility in drug-receptor interactions. Thiophene’s bioisosteric equivalence to phenyl rings is well-documented, with distinct advantages:
Electronic Modulation: The sulfur atom’s polarizability enhances π-π stacking and cation-π interactions versus phenyl. Thiophene’s resonance energy (29 kcal/mol) compared to benzene (36 kcal/mol) increases reactivity for electrophilic substitutions while maintaining aromatic stability [3] [7]. This facilitates metabolic diversification at C2/C5 positions.
Table 2: Electronic Parameters of Bioisosteric Systems
Heterocycle | Resonance Energy (kcal/mol) | Dipole Moment (D) | Log P Contribution |
---|---|---|---|
Benzene | 36 | 0.0 | +2.13 |
Thiophene | 29 | 0.52 | +1.81 |
Enhanced Pharmacokinetics: Clinically, thiophene-containing drugs demonstrate improved membrane permeability due to moderate log P values. The U.S. FDA-approved drugs database (2013–2023) ranks thiophene as the 4th most prevalent sulfur-containing heterocycle, present in 26 approved therapeutics including antiplatelets (ticlopidine), antipsychotics (olanzapine), and kinase inhibitors [3].
The benzyl spacer (–CH₂–) in 1-ethyl-3-(2-(thiophen-3-yl)benzyl)urea provides conformational flexibility, enabling optimal target binding. Crucially, the ortho-substitution on the benzyl ring induces steric hindrance that may:
Experimental evidence from angiogenesis studies shows that structurally analogous BPU compounds (benzyl-phenyl ureas) inhibit VEGF-induced endothelial proliferation. Molecular modeling suggests the thiophene sulfur coordinates with Zn²⁺ ions in catalytic sites of metalloproteinases, while the urea carbonyl hydrogen-bonds with backbone amides [1] [3].
The synthesis of 1-ethyl-3-(2-(thiophen-3-yl)benzyl)urea reflects the strategic evolution of heterocyclic ureas in medicinal chemistry. Early urea derivatives (e.g., phenobarbital) exploited H-bonding for CNS activity but lacked selectivity. The integration of thiophene emerged as a response to three key challenges:
Metabolic Optimization: Replacing phenyl with thiophene in compounds like the anti-inflammatory tiaprofenic acid reduced idiosyncratic hepatotoxicity while retaining COX inhibition. Thiophene’s lower susceptibility to cytochrome P450-mediated hydroxylation versus benzene enhanced safety profiles [3].
Targeted Delivery: Patent analyses reveal dopamine D3 receptor ligands incorporating thiophene-urea hybrids (e.g., EP1392676B1) exploit thiophene’s ability to penetrate the blood-brain barrier. The thiophene S-atom forms CH-π interactions with Tyr365 in the D3 receptor, a key selectivity determinant versus D2 receptors [9].
Synthetic Accessibility: Thiophene’s compatibility with modern C–H activation and cross-coupling revolutionized library synthesis. Key routes to the title compound include:
Table 3: Evolution of Thiophene-Urea Pharmacophores
Generation | Representative Compound | Therapeutic Target | Innovation |
---|---|---|---|
1st (1980s) | Ticlopidine | P2Y12 ADP receptor | Unsubstituted thiophene as phenyl bioisostere |
2nd (2000s) | OSI-930 (thienopyridine kinase inhib.) | c-Kit, PDGFR | Fused thiophene-pyridine core |
Contemporary | 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea | DNA gyrase/VEGFR | Spatially segregated thiophene-benzyl-urea |
Pharmacological Validation: Recent studies demonstrate that urea derivatives containing thiazole/benzothiazole moieties exhibit low micromolar inhibition (IC₅₀ 1.2–5.7 μM) against E. coli DNA gyrase B, validating the urea scaffold’s role in disrupting ATPase activity. Analogues with thiophene substitutions show enhanced Gram-negative antibacterial activity due to improved penetration [4]. The anti-angiogenic activity observed in chick chorioallantoic membrane (CAM) assays with related benzyl-urea derivatives further supports target modulation in oncological contexts [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9